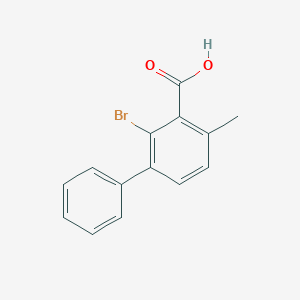
2-Bromo-6-methyl-3-phenylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product.
化学反应分析
Types of Reactions
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (toluene, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl-3,4-dicarboxylic acid, 4’-formylbiphenyl-3-carboxylic acid.
Reduction: 4’-methylbiphenyl-3-carboxaldehyde, 4’-methylbiphenyl-3-methanol.
科学研究应用
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2’-Bromo-4’-methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Methylbiphenyl-3-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2’-Bromo-4’-methylbiphenyl-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H11BrO2 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC 名称 |
2-bromo-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
InChI 键 |
BAWIVRNJIOQEDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


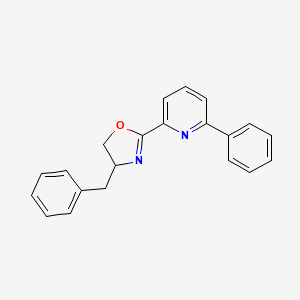

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

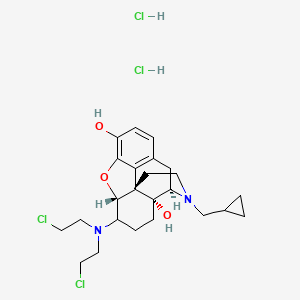
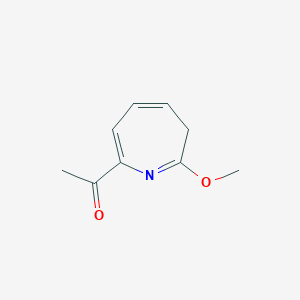

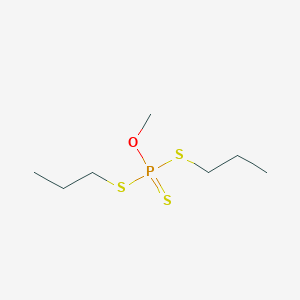
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
